molecular formula C7H5ClN2O4 B2490406 4-(Chloromethyl)-1,2-dinitrobenzene CAS No. 89692-62-6

4-(Chloromethyl)-1,2-dinitrobenzene

Cat. No. B2490406
CAS RN: 89692-62-6
M. Wt: 216.58
InChI Key: VQQWPESNVPHXEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Chloromethyl)-1,2-dinitrobenzene, such as 1-chloro-2:6-dinitrobenzene, involves multiple steps starting from chlorobenzene. This process includes the preparation of intermediates like potassium 4-chloro-3:5-dinitrobenzenesulphonate, leading to the final dinitrobenzene compound (Gunstone & Tucker, 2007). Another method for synthesizing closely related compounds involves the nitration of dichlorobenzene, yielding products with high purity and yield, showcasing the variety of methods available for synthesizing dinitrobenzene derivatives (Jing-chan, 2009).

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-1,2-dinitrobenzene derivatives has been extensively studied, revealing insights into the effects of substituents on the aromatic ring. For instance, the introduction of pentafluorosulfanyl and perfluoroalkylthio groups into the aromatic ring of dinitrobenzenes enhances the reactivity towards nucleophilic attacks, highlighting the importance of molecular structure in determining chemical behavior (Sipyagin et al., 2004).

Chemical Reactions and Properties

4-(Chloromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitutions. These reactions have been utilized in synthesizing novel compounds, such as benzothiazine derivatives, through reactions with different nucleophiles, showcasing the compound's versatility in organic synthesis (Giannopoulos et al., 2000). Additionally, the electrochemical reductive cleavage of the carbon-chlorine bond in dinitrobenzenes has been analyzed, demonstrating the compound's reactivity and the potential for selective bond cleavage in synthetic applications (Prasad & Sangaranarayanan, 2005).

Physical Properties Analysis

The physical properties of 4-(Chloromethyl)-1,2-dinitrobenzene derivatives, such as solvate structures, have been studied to understand their behavior in different environments. For example, the solvate structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane exhibits unique hydrogen bonding, forming a two-dimensional sheet, which can influence the compound's solubility and stability (Barnett et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-(Chloromethyl)-1,2-dinitrobenzene, such as its reactivity and interaction with other compounds, have been a subject of study. The compound's vibrational spectra have been analyzed using density functional theory calculations, providing insights into its chemical behavior at the molecular level (Krishnakumar & Prabavathi, 2009).

Scientific Research Applications

Chemical Synthesis

4-(Chloromethyl)-1,2-dinitrobenzene is utilized in chemical synthesis. For instance, it is used in the synthesis of 2,4-dinitroaniline, a compound obtained through the reaction with aqueous ammonia (Waters, Caplan, & Hildebrandt, 1987). This compound has further applications in various chemical processes.

Molecular Studies

The molecule is also significant in molecular studies. Research on its dipole moments and Molar Kerr constants provides insights into the configurations of similar molecules in their dissolved states, essential for understanding molecular interactions (Calderbank, Fèvre, & Ritchie, 1968).

Electrochemical Sensing

In electrochemical sensing, 4-(Chloromethyl)-1,2-dinitrobenzene plays a crucial role. It is used as a proof-of-concept in methodologies applying magnetic molecularly imprinted particles for the determination of specific analytes (Ruiz-Córdova et al., 2018).

Analytical Chemistry

This chemical is instrumental in the spectrophotometric estimation of ascorbic acid, where it interacts with ascorbic acid in an alkaline medium, forming a product that is analyzed spectrophotometrically (Qureshi, Saeed, Haque, & Rahman, 1990).

Future Directions

The future directions for research on “4-(Chloromethyl)-1,2-dinitrobenzene” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

4-(chloromethyl)-1,2-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQWPESNVPHXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1,2-dinitrobenzene

CAS RN

89692-62-6
Record name 4-(chloromethyl)-1,2-dinitrobenzene
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